

In-Depth Technical Guide: Methyl 3-amino-5-fluorobenzoate

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Compound of Interest

Compound Name: Methyl 3-amino-5-fluorobenzoate

Cat. No.: B1307272

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CAS Number: 884497-46-5

This technical guide provides a comprehensive overview of **Methyl 3-amino-5-fluorobenzoate**, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, spectroscopic data, and its emerging role in the synthesis of bioactive molecules, particularly in the context of immuno-oncology.

Chemical and Physical Properties

Methyl 3-amino-5-fluorobenzoate is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis. The presence of amino, fluoro, and methyl ester functional groups on the benzene ring imparts unique reactivity and makes it a valuable precursor for the synthesis of more complex molecules.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Physicochemical Properties of **Methyl 3-amino-5-fluorobenzoate**

Property	Value	Source(s)
CAS Number	884497-46-5	[2] [3] [4] [5]
Molecular Formula	C ₈ H ₈ FNO ₂	[2] [3] [4]
Molecular Weight	169.15 g/mol	[2]
Appearance	White to yellow solid	[3]
Purity	≥95% - ≥98%	[2] [4]
Solubility	Slightly soluble in water.	[3]
Storage	Store in a cool, dry place, in a well-sealed container. Protect from light. Store away from oxidizing agents.	[2] [3]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **Methyl 3-amino-5-fluorobenzoate** is not readily available in the searched literature, a general and widely used method for its preparation is the esterification of its corresponding carboxylic acid, 3-amino-5-fluorobenzoic acid.

Experimental Protocol: Esterification of 3-amino-5-fluorobenzoic Acid

This protocol is a standard procedure for the esterification of aromatic carboxylic acids and is expected to be applicable for the synthesis of **Methyl 3-amino-5-fluorobenzoate**.

Materials:

- 3-amino-5-fluorobenzoic acid
- Methanol (anhydrous)
- Sulfuric acid (concentrated)

- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-5-fluorobenzoic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent such as ethyl acetate and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
- Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
- Evaporate the solvent under reduced pressure to obtain the crude **Methyl 3-amino-5-fluorobenzoate**.
- The crude product can be further purified by recrystallization or column chromatography to yield the final product of high purity.

Workflow Diagram:

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Caption: Esterification of 3-amino-5-fluorobenzoic acid.

Spectroscopic Data

While specific spectra for **Methyl 3-amino-5-fluorobenzoate** were not found in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for **Methyl 3-amino-5-fluorobenzoate**

Spectroscopic Technique	Expected Peaks and Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons will appear as multiplets in the range of 6.5-7.5 ppm. The fluorine atom will cause splitting of the adjacent proton signals.- The amino group protons will appear as a broad singlet, typically between 3.5 and 5.0 ppm.- The methyl ester protons will appear as a sharp singlet around 3.8-3.9 ppm.
¹³ C NMR	<ul style="list-style-type: none">- The carbonyl carbon of the ester will appear around 165-170 ppm.- The aromatic carbons will appear in the range of 105-165 ppm. The carbon attached to the fluorine atom will show a large coupling constant.- The methyl carbon of the ester will appear around 50-55 ppm.
FT-IR (cm ⁻¹)	<ul style="list-style-type: none">- N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.- C-H stretching of the aromatic ring will be observed around 3000-3100 cm⁻¹.- C=O stretching of the ester will be a strong band around 1700-1730 cm⁻¹.- C-N stretching will be in the region of 1250-1350 cm⁻¹.- C-F stretching will be observed as a strong band in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (EI)	<ul style="list-style-type: none">- The molecular ion peak (M⁺) should be observed at m/z = 169.- Common fragmentation patterns for methyl esters include the loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 138, and the loss of the carbomethoxy group (-COOCH₃, m/z 59) to give a fragment at m/z 110.

Applications in Drug Development

Methyl 3-amino-5-fluorobenzoate is a valuable building block in medicinal chemistry due to the presence of multiple functional groups that can be further modified.^[1] The introduction of a

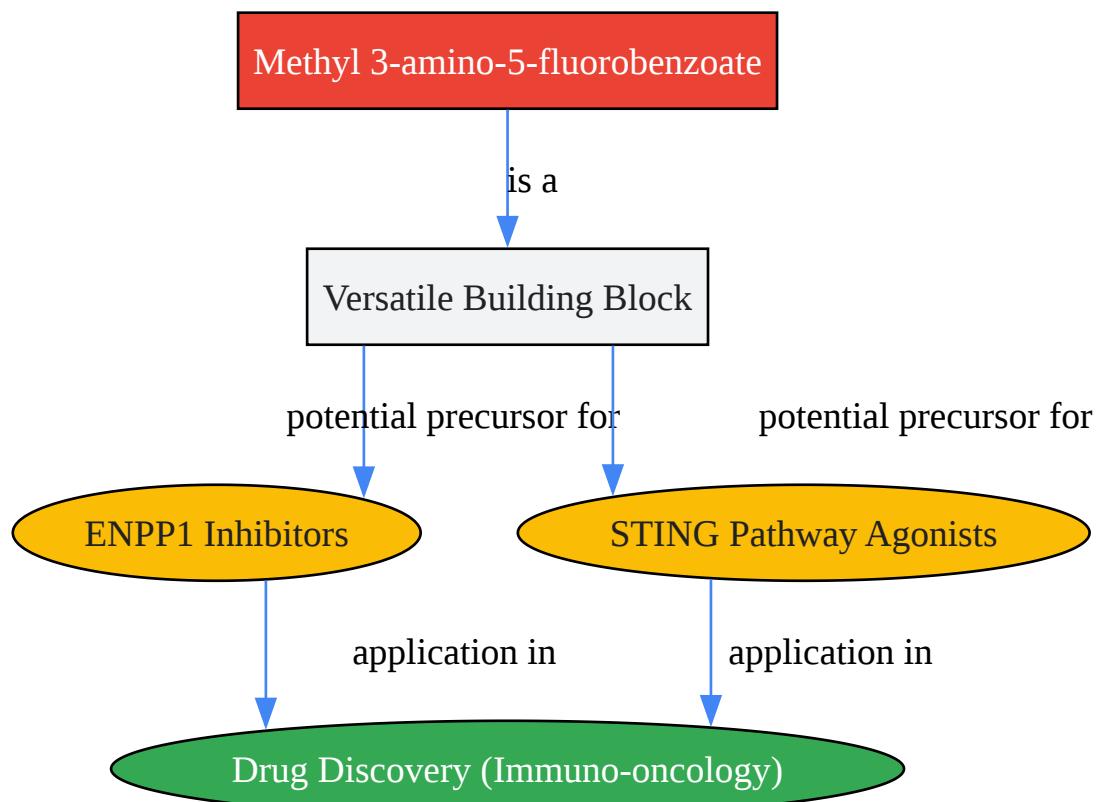
fluorine atom into drug candidates can significantly improve their metabolic stability, binding affinity, and bioavailability.

Potential Role in the Synthesis of ENPP1 Inhibitors and STING Pathway Modulators

Recent research in immuno-oncology has focused on the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, which plays a critical role in the innate immune response to cancer.^{[6][7][8][9]} Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that negatively regulates this pathway by hydrolyzing the STING agonist 2'3'-cGAMP.^{[6][7][8][9]} Therefore, inhibitors of ENPP1 are being actively investigated as potential cancer immunotherapeutics.

The general structure of some reported ENPP1 inhibitors contains substituted aromatic cores. While no direct synthesis of ENPP1 inhibitors using **Methyl 3-amino-5-fluorobenzoate** has been found in the searched literature, its structural motifs suggest its potential as a starting material for the synthesis of novel ENPP1 inhibitors or other modulators of the STING pathway. The amino group can be functionalized to introduce various side chains, and the ester can be hydrolyzed to the carboxylic acid for further modifications.

Logical Relationship Diagram:



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Caption: Potential role in drug discovery.

Safety and Handling

Methyl 3-amino-5-fluorobenzoate should be handled with care in a well-ventilated area. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Methyl 3-amino-5-fluorobenzoate is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel therapeutics targeting the cGAS-STING pathway. Its versatile structure allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex bioactive molecules. Further research into its applications is warranted to fully explore its potential in medicinal chemistry.

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